2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
OSM-S-13 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-13 involves the construction of the thienopyrimidine scaffold. This process typically starts with the synthesis of the thiophene starting material, followed by the formation of the aminothienopyrimidine scaffold through a series of organic reactions . The reaction conditions often involve the use of boronic acids and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: While specific industrial production methods for OSM-S-13 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: OSM-S-13 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in inhibiting certain biological pathways, making it a potential candidate for drug development.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of OSM-S-13 involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins that are essential for the survival of malaria parasites . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the parasite’s metabolic processes.
Comparison with Similar Compounds
- OSM-S-106
- TCMDC 132385
- OSM-S-137
Comparison: OSM-S-13 is unique in its structure and activity compared to other similar compounds. For example, OSM-S-106 and TCMDC 132385 have different substituents on the aminothienopyrimidine scaffold, which affects their biological activity and solubility . OSM-S-13 has shown better activity in certain assays, making it a promising candidate for further development .
Properties
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-10(2)8-13(11(15)3)14(16)17/h4-8H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFCEUIZSXIFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3807-57-6 | |
Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3807-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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